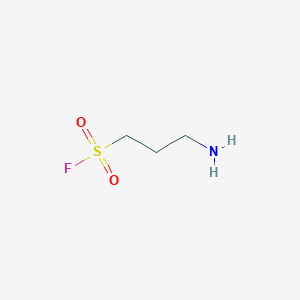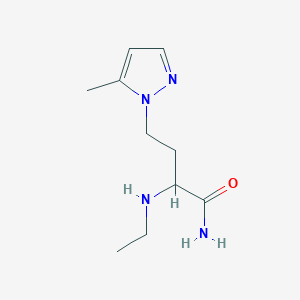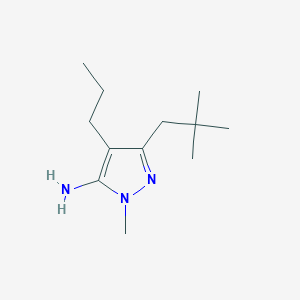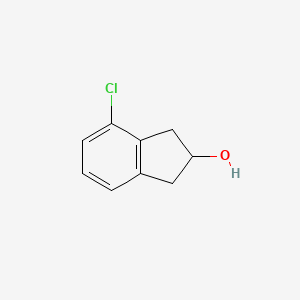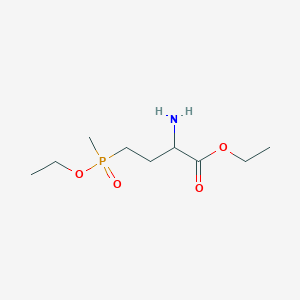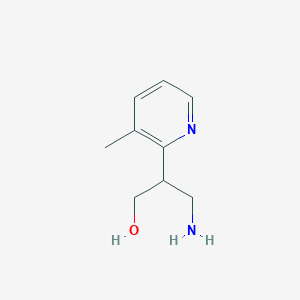
3-Amino-2-(3-methylpyridin-2-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-(3-methylpyridin-2-yl)propan-1-ol is an organic compound that belongs to the class of propanolamines It features a pyridine ring substituted with a methyl group and an amino alcohol side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(3-methylpyridin-2-yl)propan-1-ol typically involves the reaction of 3-methylpyridine with an appropriate amino alcohol precursor. One common method is the reductive amination of 3-methylpyridine with 3-aminopropanol under hydrogenation conditions using a catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2-(3-methylpyridin-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 3-methylpyridine-2-carbaldehyde.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Amino-2-(3-methylpyridin-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Amino-2-(3-methylpyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-3-cyclohexyl-propan-1-ol
- 3-(2-Aminopyridin-3-yl)propan-1-ol
- 1-Amino-3-(3-methyl-piperidin-1-yl)-propan-2-ol
Uniqueness
3-Amino-2-(3-methylpyridin-2-yl)propan-1-ol is unique due to its specific substitution pattern on the pyridine ring and the presence of both amino and hydroxyl functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H14N2O |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
3-amino-2-(3-methylpyridin-2-yl)propan-1-ol |
InChI |
InChI=1S/C9H14N2O/c1-7-3-2-4-11-9(7)8(5-10)6-12/h2-4,8,12H,5-6,10H2,1H3 |
Clé InChI |
GIJPFOJLSHBGOU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CC=C1)C(CN)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(2,5-Dichlorothiophen-3-yl)ethyl]amino}ethan-1-ol](/img/structure/B13622290.png)
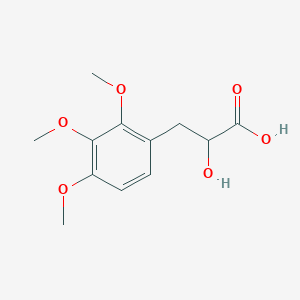
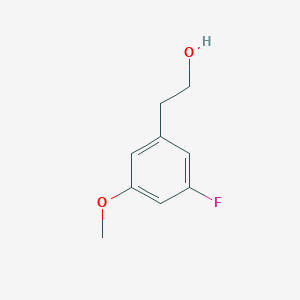



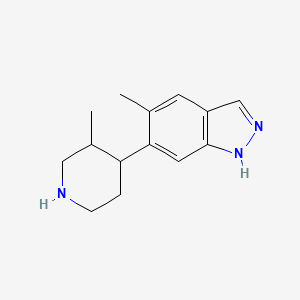
![1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13622328.png)
